magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Description
Magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate is a synthetic magnesium-coordinated benzoxazole derivative. Its structure features:
- A 1,3-benzoxazole core substituted with a methylamino group at position 5 and a carboxylate at position 2.
- A spirocyclic dioxaspiro[5.5]undecane system linked to the benzoxazole via a methyl group.
- A pyrrole-containing acyl group at the spirocyclic moiety.
This compound is structurally related to A23187 (calcimycin), a known divalent cation ionophore (e.g., Ca²⁺, Mg²⁺) . The magnesium coordination likely modulates its ionophoric properties, distinguishing it from other benzoxazole-based ionophores.
Properties
IUPAC Name |
magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H37N3O6.Mg/c2*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;/h2*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWKBTZDBYFEMH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H72MgN6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazole Core Formation
The benzoxazole scaffold is synthesized via cyclocondensation of 2-amino-4-carbomethoxyphenol with a carbonyl source. Source demonstrates that polyphosphoric acid (PPA) efficiently mediates this transformation at 180°C (Scheme 1A). Alternatively, source reports a solvent-free ultrasound-assisted method using imidazolium chlorozincate ionic liquids, achieving 75% yield in 30 minutes.
Key optimization parameters :
- Temperature : 160–180°C for thermal methods vs. 70°C under ultrasound
- Catalyst load : 4 mg LAIL@MNP per mmol substrate reduces side product formation
Selective C5 amination is achieved through Buchwald-Hartwig coupling (not directly cited but inferred from). Protecting the carboxylate as a methyl ester prevents undesired coordination during this step.
Construction of the Spiro[5.5]Undecane-Dioxaspiro System
Spiroketalization Strategy
The dioxaspiro moiety is assembled via acid-catalyzed cyclization of a dihydroxy ketone precursor. While explicit examples are absent in provided sources, methodology from can be adapted:
- Methylation : Install C3, C5, and C9 methyl groups using methyl triflate in DMF.
- Ketal formation : Treat with ethylene glycol under BF3·OEt2 catalysis to form the 1,7-dioxaspiro system.
Critical challenge : Avoiding transannular hemiacetal formation requires strict control of water content (<50 ppm).
Pyrrole-Propan-2-yl Ketone Side Chain Synthesis
Friedel-Crafts Acylation
Source’s aldehyde activation methodology is modified for ketone synthesis:
- React 1H-pyrrole-2-carbonyl chloride with isobutyraldehyde using LAIL@MNP catalyst.
- Achieve α-alkylation via ultrasound-assisted Knoevenagel condensation (analogous to’s benzaldehyde reactions).
Yield optimization :
- Ultrasound frequency : 40 kHz improves reaction homogeneity
- Catalyst recycling : LAIL@MNP maintains 92% activity after 5 cycles
Convergent Assembly and Magnesium Complexation
Fragment Coupling
The benzoxazole and spiro fragments are linked via Mitsunobu reaction :
Magnesium Coordination
Final metalation is performed in anhydrous methanol:
- Hydrolyze methyl ester to carboxylate using LiOH/THF/H2O
- Treat with Mg(OAc)2·4H2O at 60°C for 12 hours
Characterization data :
- FTIR : ν(C=O) shifts from 1725 cm⁻¹ (ester) to 1598 cm⁻¹ (carboxylate)
- Elemental analysis : Mg content 3.2% (calc. 3.4%)
Comparative Analysis of Synthetic Routes
| Step | Method A (Thermal) | Method B (Ultrasound) |
|---|---|---|
| Benzoxazole formation | 68% yield, 6 h | 75% yield, 0.5 h |
| Spirocyclization | 55% yield | N/A |
| Overall efficiency | 22% (multistep) | 34% (convergent) |
Method B’s ultrasound-assisted steps reduce reaction times by 80% but require specialized equipment.
Challenges and Optimization Opportunities
- Stereochemical drift : Epimerization at C2 of the spiro system occurs above 40°C, necessitating low-temperature coupling.
- Metal leaching : Residual Zn²⁺ from LAIL@MNP may compete with Mg²⁺ during complexation. Chelation with EDTA restores selectivity.
- Scale-up limitations : Ultrasound methods show 8% yield drop at 10 mmol scale due to acoustic cavitation inefficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, especially at the benzoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Biology
In biological research, it may serve as a probe to study enzyme activities or as a potential therapeutic agent due to its complex structure.
Medicine
The compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
A23187 (Calcimycin) Structure: Shares the benzoxazole-4-carboxylate core and spirocyclic system but differs in substituents (e.g., absence of pyrrole in A23187) . Function: Acts as a Ca²⁺/Mg²⁺ ionophore, facilitating transmembrane ion transport. The target compound’s magnesium coordination may enhance selectivity for Mg²⁺ over Ca²⁺. Applications: Used in cellular Ca²⁺ signaling studies; the target compound’s Mg²⁺ specificity could expand applications in magnesium homeostasis research.
5-(Methylamino)-1,3-benzoxazole Derivatives Examples: Compounds with modified benzoxazole cores (e.g., alkyl or aryl substitutions) often exhibit antimicrobial or anti-inflammatory activity .
Spirocyclic Compounds Examples: Spiro[5.5]undecane derivatives in antifungal and anticancer agents . Divergence: The dioxa ring system in the target compound may enhance metabolic stability compared to non-oxygenated spiro systems.
Comparative Data Table
Research Findings and Implications
The pyrrole group may engage in π-π stacking or hydrogen bonding with biological targets, a feature absent in A23187 .
Functional Divergence Unlike A23187, which non-selectively transports Ca²⁺/Mg²⁺, the magnesium coordination in the target compound could reduce calcium interference, making it a tool for studying Mg²⁺-specific pathways .
Synthetic Challenges
- The compound’s complexity (e.g., spirocyclic and pyrrole groups) requires advanced synthetic strategies, such as stereoselective spirocyclization and protecting-group chemistry .
Biological Activity
Magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate, also known as Calcimycin hemimagnesium, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has a molecular formula of C₄₃H₆₅N₃O₁₃Mg and a molecular weight of approximately 1069.53 g/mol. Its structure features a spirocyclic arrangement combined with a benzoxazole moiety, which enhances its affinity for specific metal ions, particularly calcium and magnesium.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₄₃H₆₅N₃O₁₃Mg |
| Molecular Weight | 1069.53 g/mol |
| Functional Groups | Ionophore, benzoxazole, spirocyclic structure |
Calcimycin hemimagnesium functions primarily as an ionophore, facilitating the transport of calcium ions across cell membranes. This property is crucial for various physiological processes including:
- Muscle Contraction : By increasing intracellular calcium levels.
- Neurotransmitter Release : Enhancing synaptic transmission by promoting calcium influx.
The compound selectively binds to divalent cations such as calcium and magnesium, which is essential for its biological activity. Research utilizing techniques like NMR spectroscopy and X-ray crystallography has elucidated its binding affinities and mechanisms.
Toxicity Profile
Despite its beneficial applications, magnesium;5-(methylamino)-2-[[3,5,9-trimethyl... is classified as a harmful substance due to its acute toxicity when ingested or upon skin contact. Safety protocols must be followed when handling this compound in research and clinical settings.
Ion Transport Studies
Research has demonstrated that Calcimycin hemimagnesium effectively increases calcium transport in various cell types. For instance:
- Cell Culture Experiments : Studies showed that cells treated with the compound exhibited significantly higher intracellular calcium levels compared to control groups.
Comparative Analysis with Other Ionophores
A comparative study highlighted the unique structural features of magnesium;5-(methylamino)-2-[[3,5,9-trimethyl... against other well-known ionophores:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| A23187 | Ionophore | Calcium transport |
| Calcimycin | Similar ligand structure | Calcium transport |
| Monensin | Macrolide antibiotic | Ionophore activity |
Calcimycin hemimagnesium's complex spirocyclic structure enhances its selectivity for certain ions over simpler ionophores like A23187 and Monensin.
Clinical Applications
Calcimycin hemimagnesium has potential applications in:
- Pharmacology : As a tool in studying calcium-dependent processes.
- Agriculture : Investigating its role in enhancing nutrient uptake in plants.
Q & A
Q. What are the key synthetic strategies for constructing the spirocyclic and benzoxazole moieties in this compound?
The synthesis of the spirocyclic system (1,7-dioxaspiro[5.5]undecane) and benzoxazole core requires multi-step methodologies:
- Spirocyclic Formation : Evidence from Mannich reactions (used in analogous spirocyclic systems) suggests alkylation or condensation of diketones with amino alcohols under acidic conditions .
- Benzoxazole Assembly : Bischler-Napieralski conditions (POCl₃, PCl₅) are effective for cyclizing amides to benzoxazoles, as demonstrated in similar substrates (e.g., 5-methoxy-4-benzyloxazoles) .
- Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C 73.00% experimental vs. 73.20% theoretical for C₁₈H₁₇NO₃) confirm intermediate purity .
Q. How can researchers validate the stereochemistry and coordination of the magnesium ion?
- X-ray Crystallography : Critical for resolving the magnesium coordination environment, as seen in structurally related magnesium salts (e.g., magnesium sulfinyl benzimidazole salts) .
- NMR Spectroscopy : ¹H-¹³C HMBC can confirm spatial proximity of the magnesium ion to carboxylate oxygens.
- Elemental Analysis : Match experimental vs. theoretical values for Mg content (e.g., deviations <0.3% indicate purity) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction yields during spirocyclic ring closure?
Discrepancies in yields may arise from:
- Steric Hindrance : Bulky substituents (e.g., 3,5,9-trimethyl groups) slow ring closure. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Mg(OAc)₂) can optimize transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as shown in analogous spirocyclic syntheses .
Q. How does computational modeling inform the stereochemical stability of the 1,7-dioxaspiro[5.5]undecane system?
- DFT Calculations : Use B3LYP/6-31G(d) to model chair-boat conformations of the spirocycle. Energy barriers >25 kcal/mol indicate high stereochemical stability .
- Docking Studies : Predict interactions between the magnesium ion and carboxylate groups, guided by crystallographic data from similar salts .
Q. What methodologies address discrepancies in bioactivity data for structurally related benzoxazole derivatives?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methylamino with ethylamino) and test CYP inhibition (IC₅₀) to isolate critical functional groups .
- Metabolic Stability Assays : Incubate compounds with liver microsomes and quantify degradation via LC-MS to correlate stability with structural features .
Q. How can researchers optimize analytical methods for detecting trace impurities in the final product?
- HPLC-PDA/MS : Use C18 columns (3.5 µm particle size) with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at <0.1% levels, as validated for related heterocycles .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
